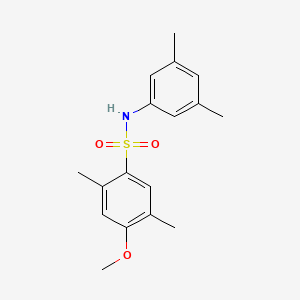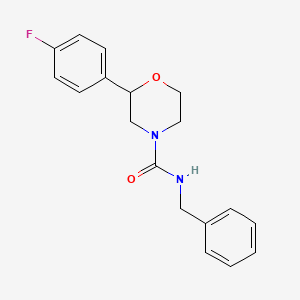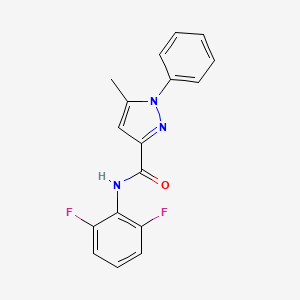
N-(2,6-difluorophenyl)-5-methyl-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-5-methyl-1-phenylpyrazole-3-carboxamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a pyrazole derivative that acts as a potent inhibitor of the protein kinase CK1δ, which plays a critical role in regulating various cellular processes, including circadian rhythms, cell proliferation, and DNA damage response.
Mecanismo De Acción
DFP-10825 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the kinase domain. CK1δ is involved in the regulation of various cellular processes, including the circadian clock, DNA damage response, and Wnt signaling pathway. By inhibiting CK1δ, DFP-10825 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, DFP-10825 induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and caspase-9. In addition, DFP-10825 has been shown to inhibit the growth of cancer cells in xenograft models, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its potency and selectivity for CK1δ, which allows for specific inhibition of this kinase. However, DFP-10825 has limitations, including its low solubility in water, which can make it challenging to work with in certain experimental conditions.
Direcciones Futuras
DFP-10825 has significant potential for the treatment of various types of cancer, and future research is needed to explore its therapeutic applications further. Some possible future directions include:
1. Investigating the potential of DFP-10825 in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Studying the effects of DFP-10825 on the circadian clock and its potential applications in the treatment of circadian rhythm disorders.
3. Developing novel formulations of DFP-10825 to improve its solubility and bioavailability.
4. Exploring the potential of DFP-10825 in other disease models, such as neurodegenerative disorders and inflammatory diseases.
5. Investigating the safety and toxicity of DFP-10825 in preclinical and clinical studies to determine its potential for human use.
Conclusion
In conclusion, DFP-10825 is a small molecule compound that has significant potential for the treatment of various types of cancer. Its potent and selective inhibition of the protein kinase CK1δ makes it an attractive target for cancer therapy. Further research is needed to explore its therapeutic applications further and to develop novel formulations that can enhance its solubility and bioavailability.
Métodos De Síntesis
DFP-10825 can be synthesized by the reaction of 2,6-difluorobenzoyl chloride with 5-methyl-1-phenylpyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product can be purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. CK1δ is overexpressed in many cancer cells and is associated with tumor growth, making it an attractive target for cancer therapy. DFP-10825 has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer, by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c1-11-10-15(21-22(11)12-6-3-2-4-7-12)17(23)20-16-13(18)8-5-9-14(16)19/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXAGEBMQBAQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

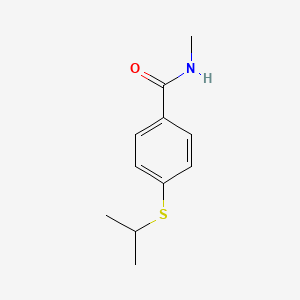
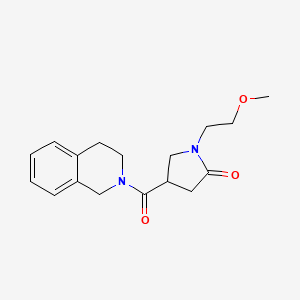
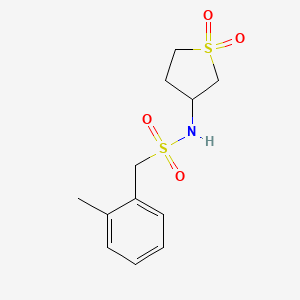
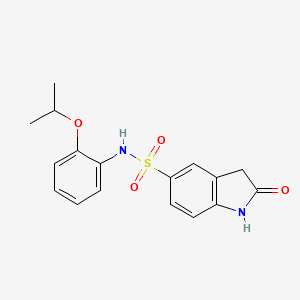

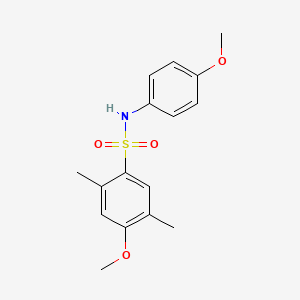
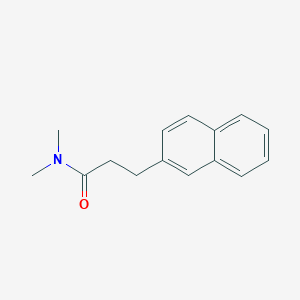
![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)

![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)
